molecular formula C18H17ClN4O2 B11638274 6-chloro-N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

6-chloro-N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B11638274
M. Wt: 356.8 g/mol
InChI Key: UOTVXKCDQGEXQC-KEBDBYFISA-N
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Description

6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core, an ethoxyphenyl group, and a carbohydrazide moiety. Compounds of this class are known for their diverse pharmacological and biological activities, making them of significant interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents, operational simplicity, and tolerance of a wide variety of functional groups.

Chemical Reactions Analysis

6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-15-7-5-4-6-13(15)10-20-22-18(24)17-12(2)21-16-9-8-14(19)11-23(16)17/h4-11H,3H2,1-2H3,(H,22,24)/b20-10+

InChI Key

UOTVXKCDQGEXQC-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(N=C3N2C=C(C=C3)Cl)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=C(N=C3N2C=C(C=C3)Cl)C

Origin of Product

United States

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